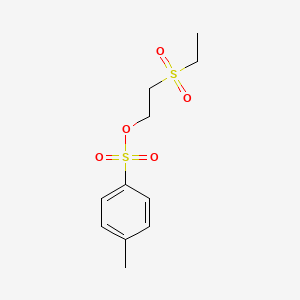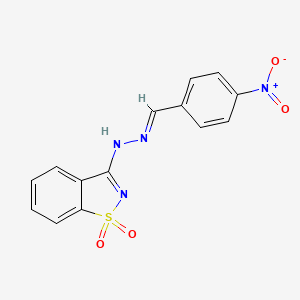![molecular formula C19H20Cl3N3O4S B11707190 Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(アセチルアミノ)-2,2,2-トリクロロエチル]アミノ}-4-メチル-5-(フェニルカルバモイル)チオフェン-3-カルボン酸エチルは、いくつかの官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2-{[1-(アセチルアミノ)-2,2,2-トリクロロエチル]アミノ}-4-メチル-5-(フェニルカルバモイル)チオフェン-3-カルボン酸エチルの合成は、通常、複数の段階を伴います。
チオフェン環の形成: チオフェン環は、ジカルボニル化合物と元素硫黄を含む環化反応によって合成することができます。
トリクロロエチル基の導入: この段階では、制御された条件下でチオフェン誘導体をトリクロロエチルアミン誘導体と反応させます。
アセチル化: アセチル基は、無水酢酸または塩化アセチルを使用するアセチル化反応によって導入されます。
カルバモイル化: フェニルカルバモイル基は、フェニルイソシアネートとの反応によって導入されます。
エステル化: 最後の段階では、エステル化によってエチルエステルが形成されます。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するために、上記の合成経路を最適化する可能性があります。これには、触媒の使用、最適化された反応温度と圧力、および再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Trichloroethyl Group: This step involves the reaction of the thiophene derivative with a trichloroethylamine derivative under controlled conditions.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェン環で酸化反応を受ける可能性があり、スルホキシドまたはスルホンが形成されます。
還元: 還元反応は、カルボニル基で起こり、それらをアルコールに変換することができます。
置換: この化合物は、特にトリクロロエチル基で求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用することができます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
2-{[1-(アセチルアミノ)-2,2,2-トリクロロエチル]アミノ}-4-メチル-5-(フェニルカルバモイル)チオフェン-3-カルボン酸エチルは、科学研究でいくつかの用途があります。
医薬品化学: これは、特に特定の酵素または受容体を標的とする新しい薬剤の開発のためのリード化合物として使用できます。
有機合成: この化合物は、より複雑な分子の合成における中間体として役立つことができます。
材料科学: その独自の構造により、特定の特性を持つ新素材の開発のための候補となります。
作用機序
2-{[1-(アセチルアミノ)-2,2,2-トリクロロエチル]アミノ}-4-メチル-5-(フェニルカルバモイル)チオフェン-3-カルボン酸エチルの作用機序は、酵素または受容体などの特定の分子標的との相互作用を伴います。トリクロロエチル基は、これらの標的への結合に役割を果たす可能性があり、チオフェン環と他の官能基は全体的な活性に寄与します。
類似の化合物との比較
類似の化合物
- 2-{[1-(ベンゾイルアミノ)-2,2,2-トリクロロエチル]アミノ}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチル
- 2-{[1-(2-ブロモベンゾイル)アミノ]-2,2,2-トリクロロエチル}アミノ}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸メチル
独自性
2-{[1-(アセチルアミノ)-2,2,2-トリクロロエチル]アミノ}-4-メチル-5-(フェニルカルバモイル)チオフェン-3-カルボン酸エチルは、チオフェン環、トリクロロエチル基、および複数の官能基の組み合わせにより独自です。この独自の構造は、それを類似の化合物とは異なる、特定の化学的特性と潜在的な生物学的活性をもたらします。
類似化合物との比較
Similar Compounds
- Ethyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[1-(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a trichloroethyl group and multiple functional groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
特性
分子式 |
C19H20Cl3N3O4S |
|---|---|
分子量 |
492.8 g/mol |
IUPAC名 |
ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20Cl3N3O4S/c1-4-29-17(28)13-10(2)14(15(27)24-12-8-6-5-7-9-12)30-16(13)25-18(19(20,21)22)23-11(3)26/h5-9,18,25H,4H2,1-3H3,(H,23,26)(H,24,27) |
InChIキー |
MDXFEEQPOYZSQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)

![N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)

![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![(4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707179.png)
![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)
